molecular formula C14H20O4 B3377974 4-(3,4-Diethoxyphenyl)butanoic acid CAS No. 137013-01-5

4-(3,4-Diethoxyphenyl)butanoic acid

Cat. No.: B3377974
CAS No.: 137013-01-5
M. Wt: 252.31 g/mol
InChI Key: LNUSFPLLQGXARE-UHFFFAOYSA-N
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Description

4-(3,4-Diethoxyphenyl)butanoic acid is an organic compound with the molecular formula C14H20O4 It is a derivative of butanoic acid, featuring a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diethoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 3,4-diethoxybenzene with a suitable butanoic acid derivative. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of 4-(3,4-Diethoxyphenyl)butanone or this compound.

    Reduction: Formation of 4-(3,4-Diethoxyphenyl)butanol.

    Substitution: Formation of various substituted phenylbutanoic acids depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Diethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or binding to receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)butanoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    4-Phenylbutanoic acid: Lacks the ethoxy substituents on the phenyl ring.

    4-(3,4-Dihydroxyphenyl)butanoic acid: Contains hydroxyl groups instead of ethoxy groups.

Uniqueness

4-(3,4-Diethoxyphenyl)butanoic acid is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

4-(3,4-diethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-17-12-9-8-11(6-5-7-14(15)16)10-13(12)18-4-2/h8-10H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSFPLLQGXARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302077
Record name 3,4-Diethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137013-01-5
Record name 3,4-Diethoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137013-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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